MPP dihydrochloride MPP dihydrochloride Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers.

Brand Name: Vulcanchem
CAS No.: 289726-02-9
VCID: VC0005360
InChI: InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
SMILES: CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Molecular Formula: C29H31N3O3
Molecular Weight: 469.6 g/mol

MPP dihydrochloride

CAS No.: 289726-02-9

Cat. No.: VC0005360

Molecular Formula: C29H31N3O3

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

MPP dihydrochloride - 289726-02-9

Specification

Description Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers.

CAS No. 289726-02-9
Molecular Formula C29H31N3O3
Molecular Weight 469.6 g/mol
IUPAC Name 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol
Standard InChI InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
Standard InChI Key TXLGPGWHIIHRHH-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Canonical SMILES CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator